molecular formula C19H30N2O3 B15350089 methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate

methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate

Cat. No.: B15350089
M. Wt: 334.5 g/mol
InChI Key: RJZKFVCWUWSSRH-HOTGVXAUSA-N
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Description

Methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate is a complex organic compound, known for its diverse applications in fields like chemistry, biology, and medicine. The structure of this compound includes a methyl ester group, a tert-butylamino moiety, and a phenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate generally involves multiple steps, starting with the condensation of appropriate starting materials. Commonly, one might begin with a protected amino acid and introduce the tert-butylamino and phenyl groups through a series of protected and deprotected reaction steps, involving reagents such as diisopropylcarbodiimide and hydroxybenzotriazole.

Industrial Production Methods: Industrial synthesis typically involves optimized reaction conditions for scalability and efficiency, such as using high-throughput reactors and continuous flow techniques. These methods ensure high yield and purity, which are crucial for its applications in research and medicine.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate can undergo various reactions including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents such as potassium permanganate.

  • Reduction: : Common reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic reagents under acidic or basic conditions.

Major Products Formed: The reactions typically yield derivatives of the original compound, where functional groups may be modified or replaced, resulting in products with potentially altered bioactivity.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, often in the development of novel pharmaceuticals.

Biology: In biological research, it serves as a probe to study enzymatic reactions and protein interactions, due to its specific structure.

Medicine: Medically, it shows promise in drug development, particularly in targeting specific proteins or pathways involved in disease.

Industry: Industrial applications include its use in the manufacture of specialty chemicals and materials, where its specific properties are harnessed.

Mechanism of Action

The compound exerts its effects primarily through its interaction with proteins and enzymes. The tert-butylamino group and the phenyl moiety are crucial for binding to specific molecular targets, such as receptors or enzymes. These interactions modulate the activity of these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar compounds include other amino acid derivatives and peptides that possess similar structural motifs. For instance:

  • L-tryptophan derivatives

  • N-substituted amino acid esters

The uniqueness of methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties compared to other compounds.

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Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate

InChI

InChI=1S/C19H30N2O3/c1-13(2)16(17(22)21-19(3,4)5)20-15(18(23)24-6)12-14-10-8-7-9-11-14/h7-11,13,15-16,20H,12H2,1-6H3,(H,21,22)/t15-,16-/m0/s1

InChI Key

RJZKFVCWUWSSRH-HOTGVXAUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C)(C)C)N[C@@H](CC1=CC=CC=C1)C(=O)OC

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C)NC(CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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